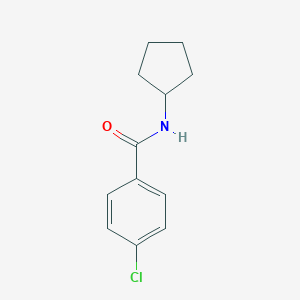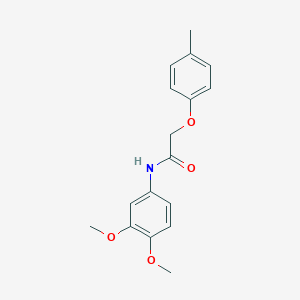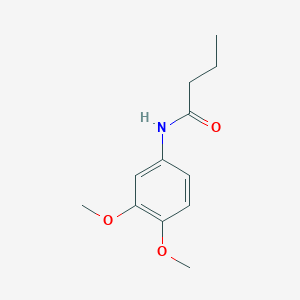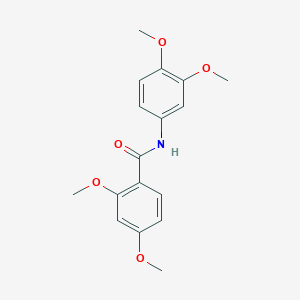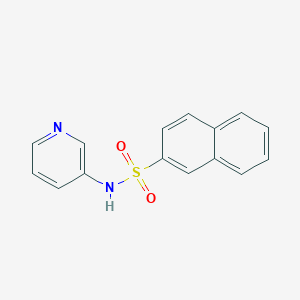![molecular formula C14H19N3OS3 B291946 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291946.png)
1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone, also known as AET, is a thieno[2,3-c]isothiazolone derivative. It is a small molecule that has been extensively studied for its potential therapeutic applications. AET is synthesized using a multi-step process, and its mechanism of action involves the modulation of various biochemical and physiological processes.
科学的研究の応用
1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has been studied for its potential use as a radioprotective agent.
作用機序
The mechanism of action of 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone involves the modulation of various biochemical and physiological processes. 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating inflammation and immune responses. 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. Additionally, 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone are diverse and have been extensively studied. 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. Additionally, 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to the use of 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone in lab experiments. 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has been shown to have low solubility in water, which can make it difficult to work with. Additionally, 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has been shown to have low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone. One area of research is the development of more effective methods for synthesizing 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone. Another area of research is the investigation of the potential use of 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential use of 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone as a radioprotective agent. Finally, more research is needed to investigate the potential use of 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone in combination with other drugs for the treatment of cancer and other diseases.
合成法
The synthesis of 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone involves a multi-step process that includes the reaction of 2-chloroethylamine hydrochloride with 2-mercaptobenzothiazole to form 2-(2-mercaptobenzothiazolyl)ethylamine. This intermediate is then reacted with piperidine to form 2-(2-mercaptobenzothiazolyl)-N-(2-piperidinoethyl)ethanamine. Finally, this compound is reacted with acetic anhydride to form 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone. This synthesis method has been well-established and has been used to produce 1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone for various scientific research applications.
特性
分子式 |
C14H19N3OS3 |
|---|---|
分子量 |
341.5 g/mol |
IUPAC名 |
1-[4-amino-3-(2-piperidin-1-ylethylsulfanyl)thieno[2,3-c][1,2]thiazol-5-yl]ethanone |
InChI |
InChI=1S/C14H19N3OS3/c1-9(18)12-11(15)10-13(20-12)16-21-14(10)19-8-7-17-5-3-2-4-6-17/h2-8,15H2,1H3 |
InChIキー |
MAPKZZFZZACUDG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(SN=C2S1)SCCN3CCCCC3)N |
正規SMILES |
CC(=O)C1=C(C2=C(SN=C2S1)SCCN3CCCCC3)N |
溶解性 |
47.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



